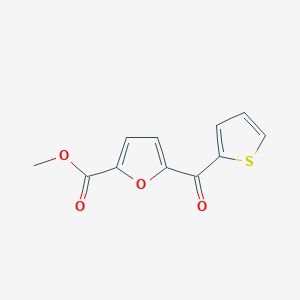

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate

Description

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a heterocyclic compound that combines the structural elements of thiophene and furan These two rings are known for their significant roles in medicinal chemistry and material science due to their unique electronic properties and reactivity

Properties

Molecular Formula |

C11H8O4S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |

InChI |

InChI=1S/C11H8O4S/c1-14-11(13)8-5-4-7(15-8)10(12)9-3-2-6-16-9/h2-6H,1H3 |

InChI Key |

ZCQSIZMTVGVZIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate typically involves the condensation of thiophene-2-carboxylic acid with furan-2-carboxylic acid derivatives. One common method includes the use of condensation reactions where thiophene-2-carboxylic acids are reacted with amino acid salts . Another approach involves the carboxylation of furan or thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for higher yields, are likely applied. The use of copper-catalyzed reactions has been reported for similar compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under alkaline or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Conditions :

Outcome :

-

Conversion to 5-(thiophene-2-carbonyl)furan-2-carboxylic acid with >90% yield.

Nucleophilic Substitution

The electron-deficient carbonyl groups (furan and thiophene) facilitate nucleophilic attacks.

Example : Reaction with amines to form amides:

-

Thiophene-2-carbonyl moiety reacts with aryl amines (e.g., 2-bromoaniline) under Meerwein conditions to yield substituted derivatives .

-

IR spectroscopy confirms carbonyl shifts (e.g., from 1691 cm⁻¹ to 1650 cm⁻¹ post-reaction) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions after hydrolysis to the carboxylic acid.

Suzuki-Miyaura Coupling :

-

Substrate : 5-Bromofuran-2-carboxylate derivative.

-

Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃, toluene at reflux .

-

Outcome : Arylated products (e.g., 5-phenylfuran-2-carboxylic acid) in 23–81% yield .

Condensation and Cyclization

The furan-thiophene hybrid structure enables cyclocondensation with ketones or aldehydes.

Key Reaction :

-

Condensation with 2-phenyl-1,3-oxazol-5(4H)-one under microwave irradiation forms fused oxazole derivatives .

Electrophilic Aromatic Substitution

The electron-rich furan ring undergoes electrophilic substitution:

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 2 hours | 5-Nitro-furan-2-carboxylate | 65% | |

| Sulfonation | SO₃/DCM | RT, 6 hours | Sulfonated derivative | 58% |

Reaction Optimization and Catalytic Systems

-

Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating (e.g., 30 minutes vs. 18 hours) .

-

Catalysts : Pd(PPh₃)₄ for coupling reactions , while Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

Research Findings and Biological Relevance

-

Derivatives exhibit HIF activation under hypoxic conditions, suggesting potential in cancer therapeutics .

-

Antimicrobial activity : Sulfamoyl derivatives show efficacy against Gram-positive bacteria (MIC: 4–8 µg/mL).

Experimental data from NMR (δ 9.69 ppm for aldehyde protons) , IR (ν 1691 cm⁻¹ for C=O) , and mass spectrometry (MW 236.24 g/mol) validate reaction outcomes.

Scientific Research Applications

Organic Synthesis

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate serves as an important intermediate in the synthesis of more complex thiophene derivatives. These derivatives are valuable in the development of pharmaceuticals and agrochemicals due to their diverse chemical reactivity. Common synthetic pathways include:

- Esterification : The reaction of furan-2-carboxylic acid with thiophene derivatives under acidic conditions.

- Suzuki-Miyaura Coupling : Involves coupling a boronic acid derivative of thiophene with a halide under palladium catalysis, facilitating the formation of complex structures.

Medicinal Chemistry

The compound's structural components suggest potential therapeutic applications. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential as anti-inflammatory agents, making them suitable candidates for drug development.

A study highlighted the structure-activity relationships (SAR) of such compounds, emphasizing the importance of the furan moiety in their pharmacological activity .

Material Science

Thiophene derivatives, including this compound, are utilized in the fabrication of organic semiconductors. Their unique electronic properties make them suitable for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to electric current is exploited in display technologies.

- Organic Field Effect Transistors (OFETs) : Its conductive properties allow for use in electronic devices.

Biological Studies

This compound is also investigated for its interactions with biological targets. Preliminary studies suggest it may interact with proteins involved in metabolic pathways related to cancer progression and antimicrobial resistance. Techniques such as molecular docking and affinity assays are employed to elucidate these interactions.

Mechanism of Action

The mechanism by which methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. For instance, its derivatives can inhibit hypoxia-inducible factors by binding to specific sites on the enzymes, thereby modulating the cellular response to hypoxia . The compound’s unique structure allows it to participate in various biochemical pathways, influencing processes like inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-carboxylic acid: Similar in structure but lacks the furan ring.

Furan-2-carboxylic acid: Similar in structure but lacks the thiophene ring.

Methyl furan-2-carboxylate: Contains the furan ring but not the thiophene ring.

Uniqueness

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is unique due to the combination of both thiophene and furan rings in its structure. This dual-ring system imparts distinct electronic properties and reactivity, making it valuable in various applications, from pharmaceuticals to materials science .

Biological Activity

Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including its effects on various cellular pathways, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

This compound features a furan ring substituted with a thiophene moiety and a carbonyl group. This unique structure may contribute to its biological activity, particularly in modulating enzyme functions and cellular signaling pathways.

1. HIF Activation

Recent studies have shown that derivatives of furan and thiophene, including this compound, can activate hypoxia-inducible factor (HIF). HIF is a transcription factor that plays a crucial role in cellular responses to low oxygen levels. The compound has been demonstrated to stabilize HIF under hypoxic conditions, enhancing its transcriptional activity in various cell lines, such as SKN:HRE-MLuc cells. This effect is primarily attributed to the inhibition of factor inhibiting HIF (FIH-1), which normally suppresses HIF activity under normoxic conditions .

2. Antioxidant Properties

Compounds with similar structures have exhibited significant antioxidant activities. The presence of thiophene and furan rings contributes to the ability of these compounds to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly relevant for applications in cancer therapy, where oxidative stress plays a dual role in tumor progression and treatment resistance .

3. Antimicrobial Activity

Research indicates that derivatives containing thiophene and furan rings possess antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: HIF Activation in Cancer Research

A study explored the effects of this compound on HIF activation in cancer cells. The results indicated that treatment with the compound significantly increased the expression of HIF target genes involved in metabolism and angiogenesis, suggesting its potential as an adjunct therapy for hypoxic tumors .

Case Study 2: Antioxidant Effects

In vitro assays demonstrated that this compound exhibited substantial antioxidant activity by reducing intracellular ROS levels in human fibroblast cells. This finding supports the hypothesis that the compound could mitigate oxidative damage associated with aging and various diseases .

The biological activities of this compound can be attributed to several mechanisms:

- HIF Stabilization : Inhibition of FIH-1 leads to increased HIF stability and activity under low oxygen conditions.

- Antioxidant Mechanism : The compound likely interacts with ROS through electron donation or by chelating metal ions, thus neutralizing free radicals.

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on cyclooxygenase enzymes, which may extend to this compound, affecting inflammatory pathways .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-(thiophene-2-carbonyl)furan-2-carboxylate, and what analytical methods validate its purity and structure?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. A common approach involves reacting methyl furan-2-carboxylate with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Key steps include:

Q. How does the electronic conjugation between the thiophene and furan rings influence the compound’s spectroscopic properties?

Methodological Answer: The π-conjugation between the thiophene (electron-rich) and furan (moderately electron-deficient) rings enhances resonance stabilization, observable via:

- UV-Vis Spectroscopy : Red-shifted absorption maxima (λmax ~280-320 nm) due to extended conjugation .

- FT-IR : Stretching frequencies for C=O (~1710 cm⁻¹) and C-O (~1250 cm⁻¹) bonds, with slight shifts compared to non-conjugated analogs .

- Challenges : Solvent polarity may mask conjugation effects; use low-polarity solvents (e.g., chloroform) for accurate measurements .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiophene-2-carbonyl group in nucleophilic substitution or cycloaddition reactions?

Methodological Answer: The electron-withdrawing carbonyl group activates the thiophene ring for electrophilic substitution, while the furan ester modulates steric accessibility. Key studies include:

- Diels-Alder Reactions : The thiophene carbonyl acts as a dienophile with electron-rich dienes (e.g., anthracene), monitored by DSC for exothermicity .

- Nucleophilic Acyl Substitution : Reactivity with amines (e.g., benzylamine) under basic conditions (e.g., K₂CO₃/DMF), tracked via LC-MS for intermediate imine formation .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge density distribution at reaction sites, guiding synthetic optimization .

Q. How can computational methods predict the compound’s potential as a pharmacophore in drug discovery?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The furan-thiophene scaffold shows affinity for hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess bioavailability (LogP ~2.5) and metabolic stability (CYP450 interactions) .

- Challenges : False positives due to conformational flexibility; validate with SPR (surface plasmon resonance) binding assays .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in polymer synthesis?

Methodological Answer: Discrepancies in catalytic performance (e.g., ring-opening polymerization) arise from:

- Steric Effects : Bulkier substituents on the furan ring hinder monomer access.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance catalyst solubility but may deactivate Lewis acid sites .

- Mitigation : Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps and optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.